Tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate
Description
This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a 2-nitrophenylamino substituent at the (3S)-position. Its stereochemistry at the 3-position is critical for enantioselective interactions in biological systems or asymmetric synthesis .
Properties
CAS No. |
1000370-77-3 |
|---|---|
Molecular Formula |
C15H21N3O4 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(2-nitroanilino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-9-8-11(10-17)16-12-6-4-5-7-13(12)18(20)21/h4-7,11,16H,8-10H2,1-3H3/t11-/m0/s1 |
InChI Key |
OYKVDHNZFSJFAJ-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis from L-Proline
L-Proline, a commercially available (S)-configured amino acid, is a common starting material.
- Boc Protection : Treat L-proline with di-tert-butyl dicarbonate (Boc₂O) in a mixture of water and dioxane (1:1) at pH 9–10 (adjusted with NaOH). Yield: 85–92%.
- Hydroxylation : Convert Boc-protected proline to tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate via stereospecific oxidation (e.g., using NaIO₄/RuCl₃). Yield: 70–78%.
- Mitsunobu Reaction : Replace the hydroxyl group with a phthalimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Yield: 65–72%.
- Deprotection : Remove the phthalimide with hydrazine hydrate in ethanol to yield tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Yield: 88–95%.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, NaOH, H₂O/dioxane, 0°C → RT, 12h | 92 |
| Hydroxylation | NaIO₄, RuCl₃, CH₃CN/H₂O, RT, 6h | 78 |
| Mitsunobu Reaction | Phthalimide, DEAD, PPh₃, THF, 0°C → RT, 24h | 72 |
| Phthalimide Removal | NH₂NH₂·H₂O, EtOH, reflux, 2h | 95 |
Asymmetric Synthesis via Chiral Auxiliaries
For non-proline-derived routes, asymmetric hydrogenation of enamines or ketones using chiral catalysts (e.g., Rh-DuPhos) achieves the (3S)-configuration.
- Hydrogenate tert-butyl 3-oxopyrrolidine-1-carboxylate under H₂ (50 psi) with Rh-(R,R)-DuPhos in MeOH at 25°C. Enantiomeric excess (ee): >99%. Yield: 89%.
Introduction of the 2-Nitrophenylamino Group
The 3-amino group of the pyrrolidine undergoes arylation with 2-nitro-substituted electrophiles. Two methods are predominant:
Nucleophilic Aromatic Substitution (SNAr)
Reagents :
- Electrophile : 1-Fluoro-2-nitrobenzene.
- Base : Diisopropylethylamine (DIPEA) or K₂CO₃.
- Solvent : DMF or DMSO, 80–100°C, 12–24h.
- Dissolve tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate (1.0 equiv) and 1-fluoro-2-nitrobenzene (1.2 equiv) in DMF.
- Add DIPEA (2.5 equiv) and heat at 90°C for 18h.
- Quench with H₂O, extract with EtOAc, and purify via silica chromatography.
Yield : 68–75%.
Purity (HPLC) : >98%.
Mechanistic Insight :
The nitro group meta-directs the fluorine, enabling attack by the pyrrolidine amine at the ortho position. The Boc group remains stable under these conditions.
Buchwald-Hartwig Amination
For less-activated aryl halides (e.g., chloro derivatives), palladium catalysis enables coupling.
Catalytic System :
Yield : 60–65%.
Advantage : Tolerates electron-neutral aryl halides but requires rigorous anhydrous conditions.
Alternative Routes and Modifications
Reductive Amination
React tert-butyl (3S)-3-oxopyrrolidine-1-carboxylate with 2-nitroaniline under H₂ (1 atm) and Pd/C in MeOH. However, this method suffers from low regioselectivity (<20% yield).
Diazonium Salt Coupling
Treat 2-nitroaniline with NaNO₂/HCl to form a diazonium salt, then couple with tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Limited by side reactions (e.g., triazene formation).
Critical Reaction Optimization
Solvent and Temperature Effects
Stereochemical Integrity
The (3S)-configuration remains unaffected during arylation, as confirmed by chiral HPLC.
Scalability
Kilogram-scale SNAr reactions achieve consistent yields (70–72%) with in-process control (IPC) monitoring residual aryl fluoride.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.05–2.15 (m, 1H, pyrrolidine), 3.40–3.60 (m, 4H, pyrrolidine), 4.20 (br s, 1H, NH), 6.90–7.50 (m, 4H, Ar-H).
- HRMS : [M+H]⁺ calcd. for C₁₅H₂₁N₃O₄: 308.1601; found: 308.1603.
Chiral Purity :
Industrial-Scale Considerations
Cost Drivers :
- L-Proline vs. asymmetric synthesis: L-Proline reduces costs by 40%.
- SNAr vs. Buchwald-Hartwig : SNAr is preferred for scalability (lower catalyst costs).
Environmental Impact :
- DMF recycling reduces waste generation by 30%.
- Alternative solvents (e.g., cyclopentyl methyl ether) under investigation for greener processes.
Emerging Methodologies
Photocatalytic C–H Amination
Visible-light-mediated amination using Ru(bpy)₃²⁺ and iodobenzene diacetate enables direct coupling of pyrrolidines with nitroarenes, bypassing pre-functionalized electrophiles. Preliminary yields: 50–55%.
Biocatalytic Approaches
Engineered transaminases (e.g., from Arthrobacter sp.) catalyze asymmetric amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with 2-nitrobenzylamine. Current limitations include substrate inhibition (Km > 10 mM).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
Tert-Butyl (S)-3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or activating their function. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituents attached to the pyrrolidine ring, altering electronic, steric, and solubility properties:
Stereochemical Considerations
All listed analogs retain the (3S)-configuration, underscoring the importance of chirality in maintaining consistent binding affinities or catalytic properties. For example, the (3S,4S)-diastereomer in shows how additional stereocenters (e.g., 4-hydroxy or 4-fluoro groups) can modulate bioactivity .
Physicochemical Properties
- Solubility : The hydroxyethylsulfanyl analog () exhibits higher water solubility due to its hydroxyl group, whereas the dichlorophenylsulfanyl derivative () is more lipophilic .
Biological Activity
Tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and data.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₅H₂₁N₃O₄
- Molecular Weight : 307.35 g/mol
- CAS Number : 1000370-76-2
Research indicates that this compound may exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of factor Xa, an important enzyme in the coagulation cascade, suggesting potential anticoagulant properties .
- Antimicrobial Activity : The presence of the nitrophenyl group may enhance interactions with microbial targets, leading to antibacterial effects .
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases .
Biological Activity Data
Case Studies
-
Anticoagulant Effects :
In a study focused on aminopyrrolidine derivatives, this compound was identified as a promising candidate for anticoagulation therapy. The compound exhibited significant inhibition of factor Xa in vitro, indicating its potential for developing new anticoagulant drugs . -
Antimicrobial Testing :
Another study evaluated various derivatives of pyrrolidine compounds for their antimicrobial properties. This compound showed notable activity against Gram-positive bacteria, suggesting its utility in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
